![molecular formula C13H26O3Si B14084816 ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)
ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules. The TBDMS group is known for its ability to protect hydroxyl groups during chemical reactions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: TBDMSCl.
Base: Imidazole or triethylamine.
Solvent: Dichloromethane.
Conditions: Room temperature.
The reaction proceeds with the formation of a silyl ether, protecting the hydroxyl group and yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of hydroxyl groups in biomolecules during synthetic procedures.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether, preventing unwanted reactions at the hydroxyl site. This protection is crucial in multi-step synthetic processes where selective reactivity is required. The molecular targets and pathways involved include the formation and cleavage of silyl ethers, which are facilitated by specific reagents and conditions.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate can be compared with other silyl-protected compounds such as:
Trimethylsilyl (TMS) ethers: Less bulky and easier to remove but less stable than TBDMS ethers.
Triisopropylsilyl (TIPS) ethers: More bulky and stable but more challenging to remove.
Tert-butyldiphenylsilyl (TBDPS) ethers: Similar stability to TBDMS but with different steric properties.
The uniqueness of this compound lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis.
Eigenschaften
Molekularformel |
C13H26O3Si |
|---|---|
Molekulargewicht |
258.43 g/mol |
IUPAC-Name |
ethyl (E,4S)-4-[tert-butyl(dimethyl)silyl]oxypent-2-enoate |
InChI |
InChI=1S/C13H26O3Si/c1-8-15-12(14)10-9-11(2)16-17(6,7)13(3,4)5/h9-11H,8H2,1-7H3/b10-9+/t11-/m0/s1 |
InChI-Schlüssel |
JIPMHCMBHMJNGC-USKTWTLRSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/[C@H](C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCOC(=O)C=CC(C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


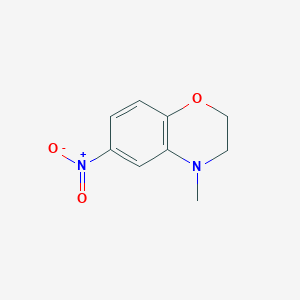

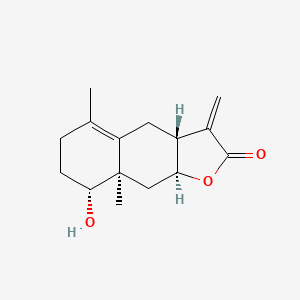

![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)

![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
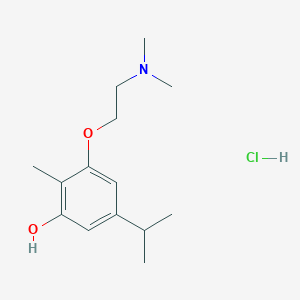
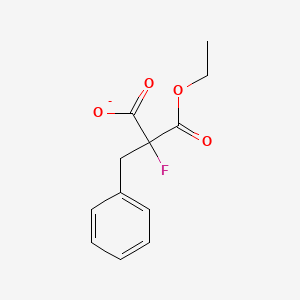

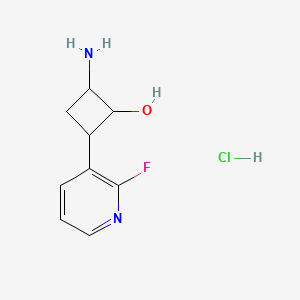
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
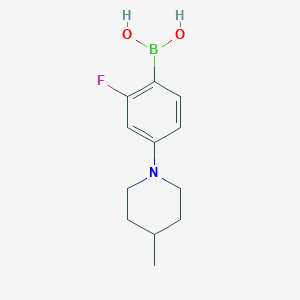
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)
